molecular formula C20H16ClF2N3O4S B11363859 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11363859
M. Wt: 467.9 g/mol
InChI Key: VMGJGEZZLNOLSC-UHFFFAOYSA-N
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Description

5-CHLORO-N-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chloro, difluoromethoxy, and methanesulfonyl groups.

Preparation Methods

The synthesis of 5-CHLORO-N-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the methanesulfonyl group allows for oxidation reactions, which can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and difluoromethoxy groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

5-CHLORO-N-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar compounds to 5-CHLORO-N-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE include other pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. For example, compounds with different substituents on the pyrimidine ring may have varying degrees of enzyme inhibition or receptor binding affinity, highlighting the importance of the specific functional groups present in the molecule.

Properties

Molecular Formula

C20H16ClF2N3O4S

Molecular Weight

467.9 g/mol

IUPAC Name

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H16ClF2N3O4S/c1-12-3-2-4-13(9-12)11-31(28,29)20-24-10-16(21)17(26-20)18(27)25-14-5-7-15(8-6-14)30-19(22)23/h2-10,19H,11H2,1H3,(H,25,27)

InChI Key

VMGJGEZZLNOLSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)OC(F)F)Cl

Origin of Product

United States

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